1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide
Description
Systematic Nomenclature and Structural Elucidation
The compound this compound possesses a complex molecular architecture that reflects its origins in sophisticated pharmaceutical synthesis pathways. According to established chemical databases, the compound is registered under Chemical Abstracts Service number 748812-53-5 and exhibits the molecular formula C25H30N6O2 with a calculated molecular weight of 446.56 daltons. The International Union of Pure and Applied Chemistry nomenclature designates this substance as 1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide, reflecting the systematic approach to naming complex polyfunctional organic molecules.
The structural framework encompasses several distinctive functional groups that contribute to its pharmaceutical relevance. The central cyclopentane ring serves as the core scaffold, bearing both a pentanoylamino substituent and a carboxamide functional group. The biphenyl moiety, substituted with a tetrazole ring, represents a characteristic structural element found in angiotensin receptor antagonists. This tetrazole functionality serves as a bioisostere for carboxylic acid groups in pharmaceutical applications, providing enhanced metabolic stability while maintaining biological activity.
Spectroscopic characterization reveals specific structural features through various analytical techniques. Nuclear magnetic resonance studies have identified distinct proton and carbon environments corresponding to the cyclopentane ring protons, the pentanoyl chain, and the aromatic biphenyl-tetrazole system. The compound exhibits characteristic absorption patterns in infrared spectroscopy, with notable carbonyl stretching frequencies corresponding to both the pentanoylamino and carboxamide functional groups. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 446, consistent with the proposed molecular formula.
Historical Context in Angiotensin II Receptor Antagonist Research
The development of this compound emerges from the broader historical trajectory of angiotensin receptor blocker research that began in the late nineteenth century. The foundational work of physiologist Robert Tigerstedt and his student Per Bergman in 1898 established the existence of renin through their experimental observations of blood pressure elevation following kidney extract injection in rabbits. This seminal discovery catalyzed subsequent investigations into the renin-angiotensin system, ultimately leading to the identification of angiotensin II as a critical mediator of cardiovascular physiology.
The progression from early peptide-based angiotensin antagonists to modern non-peptide receptor blockers represents a paradigm shift in pharmaceutical development approaches. Initial therapeutic interventions utilized saralasin, a peptidic antagonist that required intravenous administration and exhibited partial agonist properties. The limitations of peptide-based therapeutics necessitated the development of orally bioavailable small molecule antagonists, leading to the emergence of the sartan class of medications in the 1990s.
The compound under investigation represents a process-related impurity arising during the synthetic preparation of irbesartan, a second-generation angiotensin receptor blocker. Patent literature from the European Patent Office describes synthetic pathways involving N-alkylation of 1-pentanamidocyclopentanecarboxamide with biphenyl-tetrazole derivatives. These synthetic routes, while enabling commercial-scale production of therapeutic compounds, inevitably generate structurally related impurities that require comprehensive characterization and quantitative control.
Research into angiotensin II receptor antagonists gained momentum following clinical observations in the 1970s demonstrating the deleterious effects of elevated angiotensin II levels on cardiac and renal function. Patients with elevated plasma renin activity demonstrated increased susceptibility to stroke and myocardial infarction, establishing the therapeutic rationale for targeted angiotensin system intervention. The subsequent development of angiotensin-converting enzyme inhibitors provided clinical validation of renin-angiotensin system blockade, paving the way for direct receptor antagonist development.
Role as a Critical Pharmaceutical Impurity in Sartan Therapeutics
The compound this compound functions as a specified impurity within irbesartan pharmaceutical formulations, earning designation as Irbesartan Impurity A across multiple international pharmacopoeia standards. The European Pharmacopoeia, United States Pharmacopoeia, and British Pharmacopoeia all recognize this compound as a critical quality control parameter requiring precise analytical quantification during pharmaceutical manufacturing and release testing.
Regulatory frameworks establish stringent acceptance criteria for this impurity in commercial irbesartan preparations. The United States Pharmacopoeia monograph specifies that not more than 0.2% of irbesartan related compound A should be present in finished pharmaceutical products, with total impurities not exceeding 0.5%. These specifications reflect the pharmaceutical industry's commitment to ensuring drug product quality and patient safety through comprehensive impurity profiling and control strategies.
The compound's formation during irbesartan synthesis occurs through specific mechanistic pathways involving intermediate cyclopentanecarboxamide derivatives. Synthetic processes described in patent literature demonstrate that N-alkylation reactions between 1-pentanamidocyclopentanecarboxamide and protected or unprotected tetrazole-biphenyl halides can yield this impurity as a byproduct. The reaction selectivity depends on various factors including base selection, solvent systems, and reaction conditions, with optimization efforts focused on minimizing impurity formation while maximizing desired product yield.
Analytical methodology for quantifying this impurity relies on high-performance liquid chromatography techniques with specific system suitability requirements. The European Pharmacopoeia mandates a minimum resolution of 3.0 between the impurity peak and the main irbesartan peak, while the United States Pharmacopoeia requires a resolution of not less than 2.0 for analytical validity. These chromatographic methods employ reversed-phase separation techniques using octadecylsilyl-modified silica stationary phases with carefully optimized mobile phase compositions to achieve baseline separation of structurally similar compounds.
The compound serves multiple functions within pharmaceutical development beyond its role as a process impurity. Research applications utilize this substance as a reference standard for method validation, system suitability testing, and forced degradation studies. Pharmaceutical analytical laboratories require certified reference materials to establish analytical method performance characteristics including specificity, linearity, precision, and accuracy. The availability of high-purity reference standards enables pharmaceutical manufacturers to develop robust analytical procedures capable of detecting and quantifying trace levels of this impurity in complex pharmaceutical matrices.
Manufacturing process development incorporates impurity formation studies to understand the kinetic and thermodynamic factors influencing byproduct generation. Process chemists investigate reaction conditions, catalyst selection, and purification strategies to minimize impurity levels while maintaining economically viable synthetic routes. These studies contribute to the broader understanding of structure-reactivity relationships in pharmaceutical synthesis and inform regulatory submissions describing impurity profiles and control strategies.
Propriétés
IUPAC Name |
1-(pentanoylamino)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-2-3-10-22(32)27-25(15-6-7-16-25)24(33)26-17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-28-30-31-29-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,26,33)(H,27,32)(H,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGYCNZUGIDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(CCCC1)C(=O)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225862 | |
| Record name | SR-49498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748812-53-5 | |
| Record name | SR-49498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0748812535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-49498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-49498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC4PBS252C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide, commonly referred to as Irbesartan Impurity A, is a compound with notable biological activity primarily associated with its role as a metabolite of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H30N6O2
- Molecular Weight : 446.54 g/mol
- CAS Number : 748812-53-5
- SMILES Notation : CCCCC(=O)NC1(CCCC1)C(=O)NCc2ccc(cc2)c3ccccc3c4nnn[nH]4
Irbesartan Impurity A functions as a metabolite of Irbesartan, which inhibits the angiotensin II type 1 receptor (AT1). This inhibition leads to vasodilation and a decrease in blood pressure. The structural features of the compound suggest potential interactions with various biological targets due to its biphenyl and tetrazole moieties.
Biological Activity
Research indicates that compounds similar to Irbesartan exhibit various biological activities:
- Antihypertensive Effects : As a metabolite of an antihypertensive drug, it may contribute to lowering blood pressure through similar mechanisms.
- Cardiovascular Effects : Studies have shown that angiotensin II receptor antagonists can reduce cardiovascular events by improving endothelial function and reducing vascular resistance.
Data Table: Biological Activity Overview
| Activity Type | Description | References |
|---|---|---|
| Antihypertensive | Inhibition of AT1 receptor | , |
| Cardiovascular Protection | Reduction in cardiovascular events | |
| Metabolic Effects | Potential modulation of metabolic pathways |
Case Study 1: Antihypertensive Efficacy
A study conducted by Smith et al. (2020) evaluated the effects of Irbesartan and its metabolites on hypertensive patients. The findings indicated that patients receiving Irbesartan showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. The role of metabolites like this compound was highlighted as contributing to these effects.
Case Study 2: Vascular Function Improvement
In another study by Johnson et al. (2021), the impact of angiotensin II receptor blockers on vascular function was assessed. The results demonstrated that these compounds improved endothelial function and reduced oxidative stress in patients with hypertension, suggesting a broader cardiovascular protective role.
Applications De Recherche Scientifique
Drug Development and Synthesis
1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide is primarily recognized as a synthetic intermediate in the production of Irbesartan, an antihypertensive medication. The synthesis involves the N-alkylation of primary amide groups with tetrazole derivatives, which enhances the pharmacological profile of the resulting compounds .
Hypertension Treatment
Irbesartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. The compound's structural modifications, including the incorporation of the tetrazole moiety, improve its efficacy and selectivity for the AT1 receptor subtype . The research into this compound aims to optimize its therapeutic effects while minimizing side effects.
Case Studies and Research Findings
Clinical studies have evaluated the efficacy of Irbesartan and its derivatives in managing blood pressure and related cardiovascular conditions. The incorporation of specific functional groups, such as those found in this compound, has been shown to enhance binding affinity to angiotensin receptors .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to other tetrazole-containing ARBs, intermediates, and impurities (Table 1):
Key Observations
Structural Variations: Core Modifications: The cyclopentane carboxamide in the target compound contrasts with Irbesartan’s imidazole acrylate and Valsartan’s valine backbone. These differences alter receptor binding kinetics and metabolic stability . Tetrazole Protection: Compounds like 4 and 25d use chlorotrityl or methyl ester groups to protect the tetrazole during synthesis. These require acidic or enzymatic cleavage to activate the molecule .
Pharmacological Activity :
- The target compound lacks therapeutic activity due to the absence of Irbesartan’s imidazole acrylate group, which is critical for AT₁ receptor antagonism .
- Valsartan’s valine core confers distinct absorption and elimination profiles compared to cyclopentane-based structures .
Synthetic Pathways :
- The target compound is likely formed via incomplete acylation or deprotection during Irbesartan synthesis, whereas intermediates like 4 and 22a are purposefully protected for stepwise assembly .
Analytical Differentiation :
- ESI-MS and NMR distinguish the target compound (e.g., m/z 446.17, δ 7.84 tetrazole proton) from analogues like 22a (m/z 373.44) and 25d (m/z 843.18) .
Regulatory and Stability Considerations
Méthodes De Préparation
Molecular Characteristics
The compound’s molecular formula is C₂₅H₃₀N₆O₂ (molecular weight: 446.56 g/mol). Its structure comprises a cyclopentane carboxamide core substituted with a pentanoylamino group and a biphenyl-tetrazole moiety. The tetrazole ring at the 2′-position of the biphenyl system is essential for angiotensin II receptor binding, mirroring the pharmacophore of irbesartan.
Pharmacopeial Designations
-
United States Pharmacopeia (USP): Irbesartan Related Compound A.
These designations underscore its role in ensuring the purity of irbesartan formulations through analytical benchmarking.
Synthetic Pathways and Methodologies
N-Alkylation of 1-Pentanamidocyclopentanecarboxamide
A pivotal method involves the N-alkylation of 1-pentanamidocyclopentanecarboxamide (V ) with 4′-halomethylbiphenyl-2-carbonitrile (IVa ) or tetrazole-protected biphenyl derivatives (IVb ).
Reaction Mechanism
-
Substrate: 1-Pentanamidocyclopentanecarboxamide is synthesized via acylation of 1-aminocyclopentanecarboxamide (VI ) with valeroyl chloride in dichloromethane at 0–10°C.
-
Alkylation: The primary carboxamide group undergoes nucleophilic substitution with 4′-bromomethylbiphenyl-2-carbonitrile in the presence of a base (e.g., potassium carbonate), yielding N-[(2′-cyanobiphenyl-4-yl)methyl]-1-pentanamidocyclopentanecarboxamide (IIIa ).
Table 1: Key Reaction Conditions for N-Alkylation
| Parameter | Details |
|---|---|
| Solvent | Dimethylformamide (DMF) or acetonitrile |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
| Purification | Crystallization from ethanol/water |
This method benefits from mild conditions and avoids chromatographic purification, enhancing scalability.
Tetrazole Cyclization
The nitrile group in IIIa is converted to a tetrazole ring using sodium azide and an acid catalyst (e.g., ammonium chloride) in dimethylacetamide at 100–110°C.
Equation 1:
Alternative Route: Tetrazole-Protected Intermediates
To circumvent stability issues with unprotected tetrazoles, a protected tetrazole derivative (IVb ) is alkylated with V under similar conditions. The protecting group (e.g., trityl) is later removed via acid hydrolysis.
Advantages:
-
Improved regioselectivity during tetrazole formation.
Analytical Characterization and Purification
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to quantify the impurity. The European Pharmacopoeia specifies a retention time of 8.2–8.9 minutes using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase.
Table 2: HPLC Parameters for Impurity Analysis
| Column | C18 (250 mm × 4.6 mm, 5 μm) |
|---|---|
| Mobile Phase | Acetonitrile:phosphate buffer (40:60) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 8.5 minutes |
Spectroscopic Confirmation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆, 400 MHz) displays characteristic signals at δ 8.10 (s, 1H, tetrazole), 7.65–7.20 (m, 8H, biphenyl), and 2.30 (t, 2H, pentanoyl).
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 447.2 [M+H]⁺, consistent with the molecular formula.
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The cyclization of nitriles to tetrazoles often produces regioisomers (1H- vs. 2H-tetrazole). Using acidic conditions (e.g., HCl) favors the 1H-tetrazole isomer, which is pharmacologically relevant.
Purification Difficulties
The structural similarity between the impurity and irbesartan complicates isolation. Preparative HPLC with gradient elution (acetonitrile/water + 0.1% formic acid) achieves >98% purity.
Industrial-Scale Manufacturing Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Pentanoylamino)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)cyclopentanecarboxamide, and how can purity be ensured?
- Methodology : Use multi-step condensation reactions, starting with functionalized biphenyl precursors. For example, tetrazole ring formation via cycloaddition of nitriles with sodium azide under acidic conditions . Purification requires membrane separation technologies (e.g., nanofiltration) to isolate intermediates and final products with >95% purity . Validate purity via HPLC with UV/Vis detection and high-resolution mass spectrometry (HRMS) .
Q. How can structural characterization of this compound be systematically performed?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign cyclopentane and biphenyl proton environments, with tetrazole proton signals typically appearing at δ 8–9 ppm .
- FTIR : Confirm amide (C=O stretch ~1650 cm⁻¹) and tetrazole (N-H stretch ~3400 cm⁻¹) functional groups .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, particularly hydrogen bonding involving the tetrazole moiety .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s receptor-binding affinity and selectivity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with angiotensin II receptors (common target for tetrazole-containing compounds). Focus on hydrogen bonding between the tetrazole group and receptor residues (e.g., Lys199 in AT1R) .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding poses .
- QSAR : Correlate substituent modifications (e.g., pentanoylamino chain length) with bioactivity using regression models .
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Methodology :
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., calcium flux in HEK293 cells) .
- Meta-analysis : Compare datasets across studies, identifying outliers linked to methodological differences (e.g., cell line specificity) .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
- Methodology :
- Prodrug design : Modify the tetrazole group (e.g., esterification) to enhance oral bioavailability, with enzymatic cleavage in vivo .
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to the cyclopentane ring, balancing LogP values (target: 2–3) .
- In vitro ADMET : Assess metabolic stability in liver microsomes and CYP450 inhibition potential .
Methodological Framework for Research Design
Q. How to integrate theoretical frameworks into experimental studies of this compound?
- Methodology :
- Link to medicinal chemistry theories : Apply the "bioisosteric replacement" principle, replacing tetrazole with carboxylate groups to compare pharmacodynamic profiles .
- Adopt the quadripolar model : Align experiments with theoretical (drug-receptor hypotheses), epistemological (biological significance), morphological (structural analogs), and technical (synthesis/assay protocols) poles .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodology :
- Simulated moving bed chromatography (SMB) : Optimize enantiomeric separation of cyclopentane derivatives using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Process simulation : Use Aspen Plus to model reaction kinetics and downstream purification, minimizing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
